N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
- In vitro studies have demonstrated significant anti-urease and leishmanicidal potential of these complexes. They also inhibit urease with IC50 values ranging from 3.50 to 8.05 μM .
- This synthesis involves a one-pot process combining an Ugi-Zhu three-component reaction with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. The resulting compound exhibits interesting structural features .
Metal Complexes for Biological Evaluation
Anticancer Activities
Polyheterocyclic Compound Synthesis
Medicinal Chemistry
Mechanism of Action
Target of Action
Related compounds have shown considerable anti-urease and leishmanicidal potential .
Mode of Action
It’s worth noting that related compounds have shown inhibitory effects on urease, with ic50 values in the range of 350–805 μM . This suggests that N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide might interact with its targets to inhibit their function.
Biochemical Pathways
Given the anti-urease and leishmanicidal potential of related compounds , it’s plausible that this compound could affect pathways related to urease activity and Leishmania proliferation.
Result of Action
Related compounds have shown marked anticancer activities , suggesting that this compound might also have similar effects.
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c19-23(20,15-4-2-1-3-5-15)17-12-16(14-6-11-22-13-14)18-7-9-21-10-8-18/h1-6,11,13,16-17H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFBZBZDATWMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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